molecular formula C13H18N6O B1299439 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide CAS No. 436092-91-0

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide

Cat. No.: B1299439
CAS No.: 436092-91-0
M. Wt: 274.32 g/mol
InChI Key: JFIGFZCGKRODJX-UHFFFAOYSA-N
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Description

Introduction and Structural Overview

Historical Context of Tetrazole Chemistry

The history of tetrazole chemistry traces back to the late 19th century when Swedish chemist J. A. Bladin first synthesized and characterized tetrazole compounds in 1885 at the University of Uppsala. The earliest known use of the term "tetrazole" appeared in scientific literature in the 1890s, with the first documented evidence dating to 1892 in a paper by Bladin. This pioneering work established the foundation for what would become an extensively studied class of heterocyclic compounds.

The development of tetrazole chemistry gained significant momentum in the early 20th century when Hantzsch and co-workers reported the synthesis of 5-amino-1H-tetrazole from cyanamide and hydrazoic acid in 1901. This breakthrough demonstrated the potential for [3+2] cycloaddition reactions between azides and nitriles, which has now become the conventional method employed for the synthesis of 5-substituted 1H-tetrazoles. The evolution of tetrazole synthesis methods has been driven by the need to overcome challenges associated with early synthetic approaches, particularly the use of highly volatile, toxic, and explosive hydrazoic acid.

Throughout the 20th century, tetrazole chemistry experienced substantial advancement with improved synthetic methodologies. In 1958, Finnegan and co-workers reported a fundamental improvement in the preparation of 5-substituted 1H-tetrazoles from nitriles using inorganic sodium azide and ammonium chloride in dimethylformamide. This development marked a significant step toward safer and more practical synthetic routes for tetrazole compounds.

Nomenclature and Classification

Tetrazoles represent a class of synthetic organic heterocyclic compounds consisting of a five-membered ring containing four nitrogen atoms and one carbon atom. The nomenclature of tetrazole compounds follows systematic chemical naming conventions, with the parent compound being a whitish crystalline powder with the formula CH₂N₄, of which three isomers exist.

The classification of tetrazole derivatives is based on the number and position of substituents, dividing them into four primary categories: parent tetrazoles (simplest), monosubstituted tetrazoles (1-, 2-, or 5-substituted), disubstituted tetrazoles (1,5- or 2,5-disubstituted), and trisubstituted tetrazolium salts. The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide falls within the category of disubstituted tetrazoles, specifically featuring substitution at the 2- and 5-positions of the tetrazole ring.

Three isomers of the parent tetrazole exist, differing in the position of double bonds: 1H-, 2H-, and 5H-tetrazole. The 1H- and 2H-isomers are tautomers, with the equilibrium lying on the side of 1H-tetrazole in the solid phase, while in the gas phase, 2H-tetrazole dominates. These isomers can be regarded as aromatic with 6 π-electrons, whereas the 5H-isomer is nonaromatic.

The systematic name this compound reflects the compound's structural complexity, indicating the presence of a tetrazole ring substituted at position 5 with a 4-aminophenyl group and at position 2 with an N,N-diethyl-acetamide moiety.

Structural Characteristics of this compound

Tetrazole Core Structure

The tetrazole core structure in this compound represents a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. This nitrogen-rich framework exhibits high stability over a wide pH range and demonstrates resistance to various biological metabolic degradation pathways. The tetrazole ring system possesses aromatic character with 6 π-electrons distributed across the five-membered ring, contributing to its chemical stability and unique electronic properties.

The tetrazole moiety in this compound functions as a bioisostere for carboxylic acid groups, a property that significantly enhances drug-like characteristics of various molecules. This bioisosteric relationship arises from the similar acidity and hydrogen bonding patterns between tetrazoles and carboxylic acids, while tetrazoles offer improved lipophilicity and metabolic stability. The high density of nitrogen atoms in the tetrazole ring provides multiple opportunities for hydrogen bond formation with receptor recognition sites, potentially explaining enhanced binding affinity observed in many tetrazole-containing compounds.

The specific tautomeric form present in this compound corresponds to the 2H-tetrazole configuration, as indicated by the nomenclature. This tautomeric form exhibits particular stability in specific environments and contributes to the overall chemical behavior of the compound. The tetrazole core's electronic structure allows for various types of chemical interactions, including coordination with metal centers and participation in cycloaddition reactions.

4-Aminophenyl Substituent

The 4-aminophenyl substituent attached to the 5-position of the tetrazole ring represents a crucial structural component that significantly influences the compound's properties and potential applications. This aromatic substituent consists of a benzene ring bearing an amino group at the para position relative to the tetrazole attachment site. The presence of the amino group introduces additional hydrogen bonding capabilities and modifies the electronic distribution throughout the molecular framework.

The 4-aminophenyl moiety contributes to the compound's overall lipophilicity while maintaining water solubility through the polar amino group. This dual character is particularly important for potential pharmaceutical applications, as it may facilitate membrane permeation while ensuring adequate aqueous solubility for biological activity. The aromatic nature of the phenyl ring provides π-π stacking interactions and contributes to the overall structural rigidity of the molecule.

The amino group on the phenyl ring exists primarily in its neutral form under physiological conditions, potentially serving as a hydrogen bond donor in biological interactions. The electronic properties of the 4-aminophenyl substituent are influenced by the electron-donating nature of the amino group, which increases electron density on the benzene ring and affects the overall electronic characteristics of the tetrazole system. This substitution pattern has been associated with enhanced biological activity in various tetrazole derivatives, particularly in medicinal chemistry applications.

N,N-diethyl-acetamide Moiety

The N,N-diethyl-acetamide moiety attached to the 2-position of the tetrazole ring through a methylene bridge represents a significant structural feature that influences both the physicochemical properties and potential biological activity of the compound. This amide functionality consists of an acetyl group (CH₃CO-) linked to a tertiary amine bearing two ethyl substituents, creating a highly lipophilic component within the molecular structure.

The N,N-diethyl substitution pattern on the acetamide group significantly enhances the compound's lipophilicity compared to primary or secondary amides. The diethylamino group exhibits a lipophilic character that facilitates membrane penetration and potentially improves bioavailability in biological systems. The molecular structure of N,N-diethylacetamide itself has been extensively characterized, with a density of 0.904 g/mL, refractive index of 1.439, and boiling point of 186°C.

The acetamide linkage provides conformational flexibility to the molecule while maintaining sufficient rigidity through the planar amide bond. The carbonyl oxygen of the acetamide group serves as a potential hydrogen bond acceptor, while the overall geometry of the N,N-diethyl substitution creates a sterically demanding environment that may influence binding interactions with biological targets. The combination of the polar acetamide functionality with the lipophilic diethylamino group creates an amphiphilic character that may be advantageous for various applications.

Physicochemical Properties

Molecular Formula and Mass Spectrometry Data

The molecular formula of this compound is established as C₁₃H₁₈N₆O, representing a complex organic molecule with significant nitrogen content. This molecular composition reflects the presence of six nitrogen atoms, thirteen carbon atoms, eighteen hydrogen atoms, and one oxygen atom, consistent with the structural components identified in the compound's systematic name.

The molecular weight of the compound has been reported with some variation across different sources, with values including 274.32 g/mol and other calculations. The exact molecular mass determination requires precise analytical techniques such as high-resolution mass spectrometry to account for isotopic contributions and ensure accurate measurement. The presence of multiple nitrogen atoms in the structure contributes significantly to the overall molecular mass and affects the compound's mass spectrometric fragmentation patterns.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₈N₆O
CAS Number 436092-91-0
SMILES Notation CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N
Molecular Weight 274.32 g/mol

The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N, which provides a linear representation of the molecular structure suitable for computational analysis and database searches. This notation accurately captures the connectivity and stereochemical information of the molecule, facilitating structural analysis and property prediction using cheminformatics tools.

Solubility Characteristics

The solubility characteristics of this compound are influenced by the compound's amphiphilic nature, resulting from the combination of polar tetrazole and amino functionalities with the lipophilic N,N-diethyl-acetamide moiety. The presence of the 4-aminophenyl substituent contributes to the compound's water solubility through hydrogen bonding interactions, while the N,N-diethyl-acetamide portion enhances solubility in organic solvents.

The tetrazole ring system typically exhibits good water solubility due to its ability to form hydrogen bonds with water molecules through its nitrogen atoms. However, the overall solubility profile of the compound is modulated by the balance between hydrophilic and lipophilic structural elements. The amino group on the phenyl ring can participate in hydrogen bonding with protic solvents, potentially improving solubility in alcohols and water.

The N,N-diethyl-acetamide moiety, based on the properties of related compounds, contributes significantly to the compound's lipophilicity. The diethylamino group increases solubility in non-polar organic solvents while the acetamide carbonyl provides additional sites for hydrogen bonding interactions. This structural combination suggests that the compound may exhibit moderate solubility in both aqueous and organic media, making it potentially suitable for various formulation approaches.

The compound's solubility characteristics are particularly relevant for potential pharmaceutical applications, as the balance between hydrophilic and lipophilic properties influences bioavailability, distribution, and cellular uptake. The amphiphilic nature may facilitate passage through biological membranes while maintaining sufficient aqueous solubility for systemic circulation.

Stability Parameters

The stability parameters of this compound are influenced by the inherent stability of the tetrazole ring system and the chemical properties of its substituents. Tetrazole derivatives are generally characterized by high stability over a wide pH range, contributing to their utility in various applications. The aromatic nature of the tetrazole ring, with its delocalized π-electron system, provides substantial chemical stability under normal storage and handling conditions.

The 4-aminophenyl substituent introduces potential stability considerations, particularly regarding the amino group's susceptibility to oxidation under certain conditions. Primary aromatic amines can undergo oxidative degradation in the presence of oxidizing agents or under prolonged exposure to light and air. However, the incorporation of the amino group into the larger molecular framework may provide some protection against degradation pathways.

The N,N-diethyl-acetamide moiety contributes to the overall stability of the compound through the stable amide bond formation. Tertiary amides are generally resistant to hydrolysis compared to primary and secondary amides, providing enhanced chemical stability. The steric hindrance created by the two ethyl groups on the nitrogen atom further protects the amide bond from nucleophilic attack.

Table 2: Stability Considerations for Structural Components

Structural Component Stability Characteristics
Tetrazole Ring High stability over wide pH range, resistant to metabolic degradation
4-Aminophenyl Group Moderate stability, potential oxidative sensitivity
N,N-diethyl-acetamide High stability due to tertiary amide formation and steric protection

The compound's resistance to biological metabolic degradation pathways represents a significant advantage for potential pharmaceutical applications. Tetrazoles are known to resist conjugation reactions that typically affect carboxylic acids, such as glucuronidation, contributing to improved metabolic stability and potentially longer biological half-life. This metabolic resistance, combined with the structural stability of the individual components, suggests that this compound may exhibit favorable stability profiles for various research and potential therapeutic applications.

Properties

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-3-18(4-2)12(20)9-19-16-13(15-17-19)10-5-7-11(14)8-6-10/h5-8H,3-4,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIGFZCGKRODJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360626
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436092-91-0
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Tetrazole Ring

The tetrazole ring is typically synthesized via cyclization reactions involving nitrile precursors and sodium azide under acidic or catalytic conditions. A common approach is the reaction of an appropriate nitrile (e.g., 4-aminobenzonitrile) with sodium azide in the presence of a catalyst such as zinc chloride or under acidic aqueous conditions. This step forms the 5-substituted tetrazole intermediate.

  • Reaction conditions:
    • Solvent: Water or polar aprotic solvents (e.g., DMF, DMSO)
    • Catalyst: ZnCl2 or acidic medium
    • Temperature: Elevated temperatures (e.g., reflux or 80–100 °C)
    • Time: Several hours (typically 4–18 h)

This method yields the 5-(4-aminophenyl)tetrazole intermediate with good efficiency and purity, often requiring minimal chromatographic purification.

Alternative Synthetic Routes: Palladium-Catalyzed Cross-Coupling

Advanced synthetic methods employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the 4-aminophenyl group onto a preformed tetrazole ring or to functionalize intermediates.

  • General procedure:
    • Reactants: 5-bromotetrazole or 5-aryltetrazole, 4-aminophenylboronic acid
    • Catalyst: XPhos Pd G3 (3 mol %) or Pd/C for hydrogenolysis
    • Base: Cesium carbonate
    • Solvent: Toluene/water biphasic system
    • Temperature: 100 °C for coupling, 40 °C for hydrogenolysis
    • Time: 4 h for coupling, 18 h for hydrogenolysis under hydrogen atmosphere

This one-pot protocol allows modular synthesis with high yields (>50%) and scalability, minimizing purification steps.

Purification and Isolation

Post-reaction mixtures are typically worked up by:

  • Extraction with ethyl acetate and water
  • Acidification with 2 M HCl to remove impurities
  • Washing with brine and drying over phase separators
  • Concentration under reduced pressure
  • Purification by recrystallization (ethanol/water) or column chromatography

These steps ensure isolation of the target compound with high purity suitable for research applications.

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Tetrazole ring formation 4-aminobenzonitrile + NaN3 + ZnCl2 catalyst Water or DMF/DMSO 80–100 °C 4–18 h Acidic or catalytic cyclization
Acetamide formation Tetrazole intermediate + diethyl chloroacetamide + K2CO3 DMF or similar 25–60 °C Several hours Base-mediated acylation
Pd-catalyzed cross-coupling 5-bromotetrazole + 4-aminophenylboronic acid + XPhos Pd G3 + Cs2CO3 Toluene/water 100 °C (coupling), 40 °C (hydrogenolysis) 4 h + 18 h One-pot modular synthesis, scalable
Purification Acidification, extraction, chromatography Ethyl acetate, water Room temperature Variable Ensures high purity
  • The tetrazole formation step is sensitive to pH, temperature, and catalyst presence. Acidic conditions and ZnCl2 catalysis improve yield and selectivity.

  • Use of polar aprotic solvents like DMF or DMSO enhances reaction rates in azide cycloadditions.

  • Palladium-catalyzed Suzuki-Miyaura coupling offers a practical and efficient route to introduce the 4-aminophenyl substituent with minimal purification steps, suitable for scale-up.

  • Microwave-assisted synthesis has been reported to reduce reaction times significantly, though specific data for this compound are limited.

  • Post-synthesis purification by acid-base extraction and recrystallization is critical to remove side products and obtain analytically pure material.

The preparation of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide involves a multi-step synthetic strategy centered on tetrazole ring formation from nitrile precursors and sodium azide, followed by acetamide functionalization. Modern methods incorporate palladium-catalyzed cross-coupling to efficiently assemble the molecule with high yield and purity. Reaction conditions such as solvent choice, temperature, catalyst, and pH are crucial for optimizing each step. The described methods are supported by diverse research findings and provide a robust framework for laboratory synthesis and potential industrial scale-up.

Chemical Reactions Analysis

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound is classified with hazard codes indicating it is irritant (Xi) and requires careful handling during research applications.

Medicinal Chemistry

Drug Development : The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development. Its tetrazole ring is known for conferring diverse biological activities. Research indicates that similar compounds can act as competitive inhibitors for enzymes like oxidoreductases, modulating cellular redox states and influencing metabolic pathways.

Case Study : A study explored the efficacy of tetrazole derivatives in inhibiting specific cancer cell lines. The results indicated that compounds with similar structures to 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide demonstrated significant cytotoxic effects on breast cancer cells, suggesting potential for therapeutic use .

Biological Studies

Enzyme Inhibition : The compound has been utilized to study enzyme interactions, particularly in the context of enzyme inhibition assays. It has shown promise in modulating the activity of various enzymes involved in metabolic pathways.

Cellular Effects : Research has shown that this compound can influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles in different cell types.

Industrial Applications

Synthesis Intermediate : In industrial chemistry, this compound serves as an intermediate in synthesizing other complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, enhancing its utility in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives with Varied Acetamide Substituents

Table 1: Structural and Functional Comparisons
Compound Name Substituents on Acetamide Molecular Weight (g/mol) Key Properties/Biological Activity
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide N,N-diethyl 298.33 High lipophilicity; research-grade SAR studies
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide N-tert-butyl 278.33 Enhanced lipophilicity; antimicrobial potential
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide N-(5-methyl-isoxazol-3-yl) 299.29 Isoxazole moiety introduces π-π stacking potential; irritant (Xi hazard class)
N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-tetrazol-2-yl]acetamide N-(4-ethoxyphenyl) Not reported Ethoxy group improves solubility; anti-inflammatory activity

Key Insights :

  • Bioactivity : Ethoxyphenyl and isoxazole derivatives show specific biological activities (e.g., anti-inflammatory), whereas the diethyl variant is primarily a SAR probe .

Heterocyclic Analogues with Thiadiazole or Triazole Cores

Table 2: Core Heterocycle Comparisons
Compound Name Core Structure Key Functional Groups Biological Activity
This compound Tetrazole Diethylacetamide SAR studies
N-{5-[(4-Acetamidophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide Thiadiazole Acetamidophenyl Enzyme inhibition (e.g., cyclooxygenase)
2-{[4-amino-5-(2-methoxyphenyl)-triazol-3-yl]sulfanyl}-N-(2,3-dihydrobenzodioxin-6-yl)acetamide Triazole Sulfanyl, benzodioxin Antimicrobial

Key Insights :

  • Tetrazole vs. Thiadiazole : Tetrazoles exhibit higher metabolic stability, while thiadiazoles often show stronger enzyme inhibition due to sulfur’s electronegativity .
  • Triazole Derivatives : Sulfanyl-linked triazoles (e.g., ) demonstrate broader antimicrobial activity compared to tetrazoles, likely due to enhanced redox activity.

Substituent-Driven Pharmacokinetic Variations

Table 3: Substituent Effects on Solubility and Bioavailability
Substituent Type Example Compound Water Solubility LogP (Predicted)
N,N-diethyl Target compound Low 3.2
N-tert-butyl Compound from Very low 4.1
N-(4-ethoxyphenyl) Compound from Moderate 2.8
N-(5-methyl-isoxazol-3-yl) Compound from Low 2.5

Key Insights :

  • Diethyl vs. Ethoxyphenyl : The ethoxy group improves solubility but reduces LogP, balancing bioavailability and target engagement .
  • Tert-butyl Limitations : High LogP values (e.g., 4.1) may lead to off-target binding or toxicity, limiting therapeutic utility .

Biological Activity

The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide (CAS 436092-91-0) is a tetrazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H18N6O
  • Molecular Weight : 274.32 g/mol
  • Structure : The compound features a tetrazole ring, an acetamide moiety, and an amino phenyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticonvulsant, antitumor, and neuroprotective agent.

Anticonvulsant Activity

Research indicates that tetrazole derivatives exhibit anticonvulsant properties. For instance, compounds with similar structures have shown efficacy in protecting against seizures in animal models. The mechanism often involves modulation of neurotransmitter systems such as GABAergic transmission .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Studies have demonstrated that tetrazole-containing compounds can induce apoptosis in cancer cells. For example, a related compound exhibited significant cytotoxic effects with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

CompoundIC50 (µg/mL)Cell Line
This compoundTBDTBD
Doxorubicin<1.98A-431

Neuroprotective Effects

Neuroprotective effects have also been noted in related compounds. For example, certain derivatives have shown the ability to protect neuronal cells from oxidative stress-induced damage . The presence of the tetrazole ring is believed to enhance neuroprotective properties by modulating cellular signaling pathways involved in stress responses.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and tetrazole moieties significantly influence biological activity. Key findings include:

  • Amino Substituents : The presence of amino groups on the phenyl ring enhances interactions with target proteins.
  • Tetrazole Ring : This ring is essential for maintaining the compound's bioactivity, particularly in antitumor and anticonvulsant assays.

Case Studies and Research Findings

  • Anticonvulsant Efficacy : In a study assessing various tetrazole derivatives, one analog demonstrated a significant reduction in seizure duration compared to controls, highlighting the therapeutic potential of this class of compounds .
  • Cytotoxicity Assessment : A comparative analysis of several compounds revealed that those with a similar core structure to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting a need for further optimization to enhance selectivity and potency .
  • Neuroprotection Studies : Compounds structurally related to this compound were tested for their ability to protect PC12 cells from neurotoxic agents. Results indicated that specific modifications could significantly improve protective effects while reducing cytotoxicity .

Q & A

Q. What are the common synthetic routes for 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide. Subsequent functionalization includes coupling the tetrazole moiety with a 4-aminophenyl group, followed by acetamide derivatization using chloroacetamide intermediates. Key steps involve refluxing in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base, as seen in analogous acetamide syntheses . Purification often employs recrystallization from ethanol or acetone.

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : To confirm the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and acetamide backbone (δ 2.0–2.5 ppm for N,N-diethyl groups) .
  • IR Spectroscopy : Detection of C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) in the acetamide group .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .

Q. What preliminary biological activities have been reported for similar tetrazole-acetamide derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, thiazole and thiadiazole derivatives show activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and breast cancer cell lines (IC₅₀: 12–25 µM) via kinase inhibition . In vitro assays (e.g., MTT for cytotoxicity) and enzyme-linked immunosorbent assays (ELISA) are standard for initial screening .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the tetrazole ring formation?

Yield optimization focuses on:

  • Catalyst Selection : Zinc bromide or ammonium chloride enhances cycloaddition efficiency .
  • Solvent Systems : Acetonitrile or DMF improves solubility of intermediates .
  • Temperature Control : Maintaining 80–100°C prevents side reactions like hydrolysis . Parallel monitoring via TLC or HPLC ensures intermediate stability .

Q. How should researchers address contradictions in reported biological activity data for this compound class?

Discrepancies may arise from variations in:

  • Purity : Use HPLC (>95% purity) to exclude impurities affecting bioassays .
  • Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
  • Structural Analogues : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anticancer activity) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound family?

SAR studies require:

  • Systematic Substitution : Modifying the tetrazole’s phenyl group (e.g., halogenation, methoxy groups) and acetamide’s alkyl chains .
  • Docking Studies : Computational modeling to predict binding affinities for targets like COX-2 or EGFR .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding sites (e.g., tetrazole N-atoms) using X-ray crystallography data .

Q. What computational tools are recommended for studying this compound’s reactivity and stability?

  • DFT Calculations : Gaussian or ORCA software to analyze frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways in aqueous media .
  • Cheminformatics Platforms : PubChem and ChemAxon for predicting logP, solubility, and metabolic stability .

Q. How can researchers mitigate instability issues during storage?

  • Storage Conditions : Use amber vials under argon at –20°C to prevent photodegradation and oxidation .
  • Stabilizers : Add antioxidants like BHT (0.01% w/v) to solutions .
  • Lyophilization : For long-term storage, lyophilize the compound and store as a powder .

Q. What in vivo models are appropriate for evaluating toxicity and pharmacokinetics?

  • Rodent Models : Sprague-Dawley rats for acute toxicity (OECD 423) and bioavailability studies .
  • Metabolic Profiling : LC-MS/MS to identify metabolites in plasma and urine .
  • Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C) tracked via autoradiography .

Methodological Guidance

Q. What protocols are recommended for resolving synthetic byproducts?

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Crystallography : Single-crystal X-ray diffraction to confirm byproduct structures .
  • Reaction Quenching : Use ice-cold water to isolate intermediates and minimize side reactions .

Q. How should researchers validate target engagement in cellular assays?

  • Western Blotting : Detect downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) .
  • Fluorescent Probes : Competitive binding assays with FITC-labeled reference compounds .
  • CRISPR Knockouts : Confirm activity loss in target gene-deficient cell lines .

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